methanone](/img/structure/B247204.png)
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone, also known as EPPFM, is a chemical compound that has been the subject of scientific research in recent years. It is a unique molecule that has shown potential in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone is not fully understood. However, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The SSRI activity of [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone is similar to that of other well-known antidepressants, such as fluoxetine and sertraline. The sigma-1 receptor agonist activity of [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has been shown to have potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with its antidepressant activity. [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as an anticancer agent. Furthermore, [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has been shown to have neuroprotective effects, which may have implications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has several advantages for lab experiments. It is a relatively easy molecule to synthesize, and its synthesis method has been optimized to improve yield and purity. [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has also been shown to have high selectivity and potency against its targets. However, [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone. One potential direction is to further investigate its potential as an antidepressant and sigma-1 receptor agonist. Another direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Furthermore, [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has potential as a radiotracer for PET imaging, and future research could focus on optimizing its imaging properties. Finally, further research is needed to better understand the mechanism of action of [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone and its potential as a drug candidate.
Synthesemethoden
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-ethylpiperazine with furan-2-carbaldehyde, followed by the reaction of the resulting product with piperidine. The final product is obtained through the reaction of the intermediate compound with 4-(4-chlorobenzyl)piperidine. The synthesis method has been optimized to improve the yield and purity of [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has been the subject of scientific research due to its potential as a drug candidate. It has been shown to have activity against various targets, including the serotonin transporter and the sigma-1 receptor. [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Furthermore, [4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone has been studied for its potential as a radiotracer for positron emission tomography (PET) imaging.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H25N3O2/c1-2-17-9-11-18(12-10-17)14-5-7-19(8-6-14)16(20)15-4-3-13-21-15/h3-4,13-14H,2,5-12H2,1H3 |
InChI-Schlüssel |
AVKGJDSZWUVPCH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



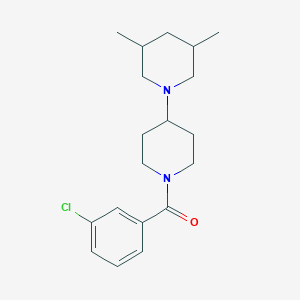
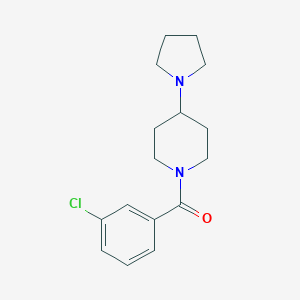
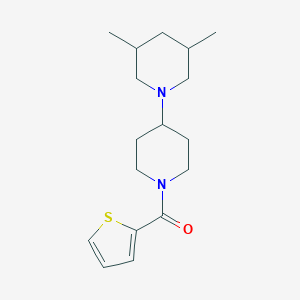
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
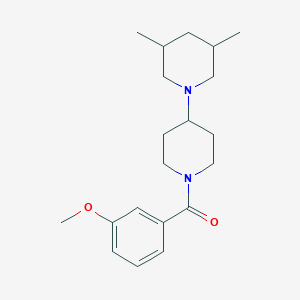
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
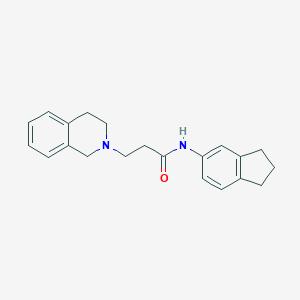
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
